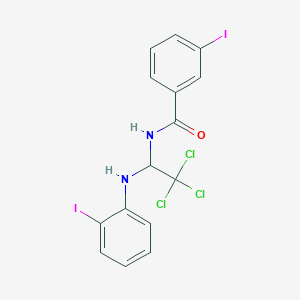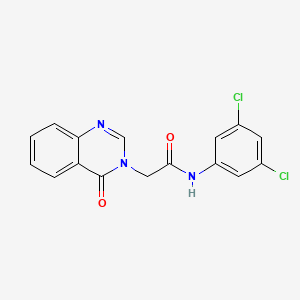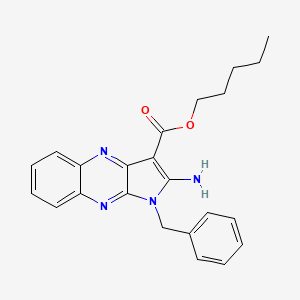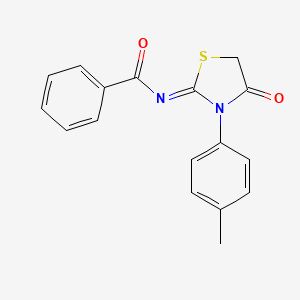
3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and an amide functional group. Its molecular formula is C15H11Cl3I2N2O, and it has a molecular weight of 595.436 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Aplicaciones Científicas De Investigación
3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide: Similar structure but with a chlorine atom instead of an iodine atom.
3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide: Contains a methoxy group instead of an iodine atom.
3-Iodo-N-(2,2,2-trichloro-1-hydroxy-ethyl)benzamide: Features a hydroxy group in place of the anilino group.
Uniqueness
The presence of multiple iodine atoms and the specific arrangement of functional groups make 3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide unique.
Propiedades
Número CAS |
303106-65-2 |
|---|---|
Fórmula molecular |
C15H11Cl3I2N2O |
Peso molecular |
595.4 g/mol |
Nombre IUPAC |
3-iodo-N-[2,2,2-trichloro-1-(2-iodoanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3I2N2O/c16-15(17,18)14(21-12-7-2-1-6-11(12)20)22-13(23)9-4-3-5-10(19)8-9/h1-8,14,21H,(H,22,23) |
Clave InChI |
FCVJGHQWDPZEPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(4-Isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11971933.png)




![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971959.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11971967.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971972.png)
![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)

![Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972003.png)
![(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972009.png)

![2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)
